molecular formula C18H13FN4O3S B2879228 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 450343-01-8

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Cat. No. B2879228
M. Wt: 384.39
InChI Key: GAMPQEMIBRIFRR-UHFFFAOYSA-N
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Description

Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .


Chemical Reactions Analysis

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .


Physical And Chemical Properties Analysis

Fluorinated pyrazoles play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Since the early 1990s, their popularity has grown exponentially .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide, due to its complex structure, finds applications in chemical synthesis and structural analysis. Studies have shown the synthesis of various chemical compounds involving fluorophenyl and nitrobenzamide groups, which are key components of the molecule . For example, novel fluoro-substituted benzo[b]pyran compounds have been synthesized and shown to possess anti-lung cancer activity, indicating the potential therapeutic applications of fluoro-substituted molecules in oncology (Hammam et al., 2005). Similarly, the synthesis and QSAR of herbicidal 3-pyrazolyl α,α,α-trifluorotolyl ethers have demonstrated the herbicidal effects by inhibition of protoporphyrinogen IX oxidase, showcasing the agricultural applications of fluoro-substituted compounds (Clark, 1996).

Spectroscopic and Quantum Chemical Studies

Spectroscopic and quantum chemical studies are essential for understanding the electronic structure and reactivity of complex organic compounds. Research has been conducted on p-nitrobenzamide compounds, providing insights into their spectroscopic characteristics and structural configurations using techniques like NMR, IR, and X-ray diffraction. These studies are critical for the development of new materials and drugs (Arslan, Kazak, & Aydın, 2015).

Antimicrobial and Anticancer Properties

Compounds containing fluoro and nitro groups have been evaluated for their antimicrobial and anticancer properties. For instance, 4-nitroso and 4-diazopyrazole derivatives have been synthesized and assessed for their growth inhibitory activity against various microbial strains, indicating the potential of such compounds in developing new antimicrobial agents (Daidone et al., 1992).

Fluorescence and Optical Studies

Fluorescent probes based on nitrobenzamide compounds have been developed for selective detection of biological molecules, such as cysteine over glutathione, indicating their application in biomedical imaging and oxidative stress studies (Yin et al., 2015).

Anti-Inflammatory and Analgesic Activities

The anti-inflammatory and analgesic activities of thieno[3,4-c]pyrazole derivatives have been investigated, with some compounds showing significant effects in animal models. These findings suggest the potential therapeutic applications of such molecules in pain and inflammation management (Menozzi et al., 1992).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

More than 50% of all contributions on the topic have been published in the last 5 years . In this review, analysis of novel synthetic approaches to fluorinated pyrazoles that appeared in recent years is performed . A particular emphasis is devoted to a detailed consideration of reaction mechanisms .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O3S/c19-12-4-6-13(7-5-12)22-17(15-9-27-10-16(15)21-22)20-18(24)11-2-1-3-14(8-11)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMPQEMIBRIFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

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